3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile
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Overview
Description
3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile is a chemical compound with the molecular formula C27H20NOP and a molecular weight of 405.44 g/mol . This compound is known for its unique structure, which includes a phosphoranylidene group, making it a valuable reagent in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient purification techniques, and ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphoranylidene group plays a crucial role in stabilizing reaction intermediates and facilitating the formation of new chemical bonds . The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure and used in Wittig reactions.
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Another phosphoranylidene compound with similar reactivity.
Uniqueness: 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile is unique due to its specific structure, which imparts distinct reactivity and stability in various chemical reactions. Its ability to form stable ylides makes it particularly valuable in organic synthesis .
Properties
Molecular Formula |
C27H20NOP |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-oxo-3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanenitrile |
InChI |
InChI=1S/C27H20NOP/c28-21-26(27(29)22-13-5-1-6-14-22)30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H |
InChI Key |
AOOSUESTTXLSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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